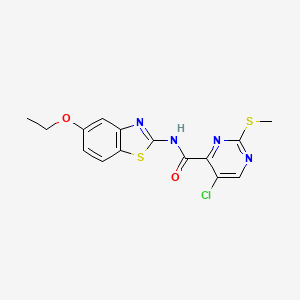

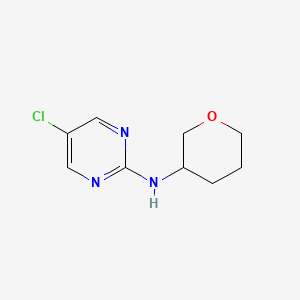

![molecular formula C10H12ClNO4S B2543711 2-氯-N-[4-(乙磺酰基)-2-羟苯基]乙酰胺 CAS No. 446838-45-5](/img/structure/B2543711.png)

2-氯-N-[4-(乙磺酰基)-2-羟苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide" is a chlorinated acetamide with a hydroxyphenyl group that is further modified with an ethanesulfonyl substituent. This structure suggests potential for various chemical reactions and interactions due to the presence of reactive functional groups such as the chloro group, hydroxyl group, and the sulfonyl group attached to the acetamide backbone.

Synthesis Analysis

The synthesis of chlorinated acetamides typically involves acetylation reactions, as seen in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, where chloracetyl chloride is used as an acetylating agent . The process may involve multiple steps, including acetylation, esterification, and ester interchange, to achieve the desired product with high yield. The synthesis of related compounds often employs phase transfer catalysts and bases to facilitate the reaction and improve yields.

Molecular Structure Analysis

The molecular structure of chlorinated acetamides can be elucidated using techniques such as X-ray crystallography, as demonstrated in the analysis of similar compounds . These structures often feature intramolecular hydrogen bonding, which can influence the compound's conformation and reactivity. The presence of substituents like the ethanesulfonyl group can further impact the molecular geometry and the potential for intermolecular interactions.

Chemical Reactions Analysis

Chlorinated acetamides can undergo various chemical reactions, including silylation, which leads to the formation of heterocyclic compounds . The reactivity of the chloro group allows for substitution reactions, while the hydroxyl group can participate in esterification and etherification reactions. The sulfonyl group can also engage in reactions typical of sulfonamides, potentially leading to the formation of sulfonate esters or sulfonamides.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide" would likely include moderate solubility in polar solvents due to the presence of the hydroxyl and sulfonyl groups. The compound's melting point, boiling point, and stability can be influenced by the intramolecular hydrogen bonding and the overall molecular conformation. Spectroscopic methods such as IR, MS, and NMR can be used to characterize the compound and identify its functional groups .

科学研究应用

文库生成组合:化合物 2-氯-N-[4-(乙磺酰基)-2-羟苯基]乙酰胺作为合成工作的一部分,为研究生成组合文库,如 N-苄基-2-(3-氯-4-羟苯基)乙酰胺的合成中所见。化合物以离散分子形式结晶,展示非平面结构,并通过分子间氢键相连,表明具有多种化学相互作用和应用的潜力 (戴维斯和希利,2010).

氢键研究:结构上与所讨论化合物相似的取代的 N-(2-羟苯基)-2-((4-甲苯磺酰基)氨基)乙酰胺一直是氢键研究的重点。这些研究揭示了分子内和分子间氢键在决定此类化合物的分子行为和稳定性中的重要性,可能暗示这些相互作用在它们的生物或化学应用中所扮演的角色 (罗梅罗和安吉拉·玛格丽塔,2008).

硅烷化和结构见解:与 2-氯-N-[4-(乙磺酰基)-2-羟苯基]乙酰胺相关的化合物 N-(2-羟苯基)乙酰胺的硅烷化衍生物已经合成并进行分析,通过核磁共振光谱、X 射线晶体分析和其他方法揭示了它们的结构见解。这暗示了更深入地修改和理解此类化合物的性质和应用的途径 (尼科诺夫等人,2016).

化学选择性乙酰化和动力学:已经探索了 2-氨基苯酚的氨基化学选择性单乙酰化为 N-(2-羟苯基)乙酰胺(一种相关化合物)的动力学和机理。对这种乙酰化过程的研究提供了对所讨论化合物的合成路线和改性的见解,可能影响其在制药或化学工业中的应用 (马加杜姆和雅达夫,2018).

属性

IUPAC Name |

2-chloro-N-(4-ethylsulfonyl-2-hydroxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S/c1-2-17(15,16)7-3-4-8(9(13)5-7)12-10(14)6-11/h3-5,13H,2,6H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCGHWURQBAIDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)NC(=O)CCl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

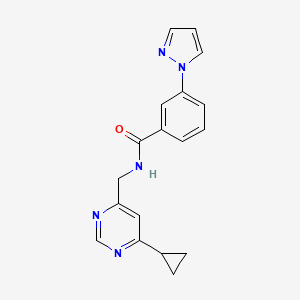

![6-chloro-N-[2-(2-methylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2543629.png)

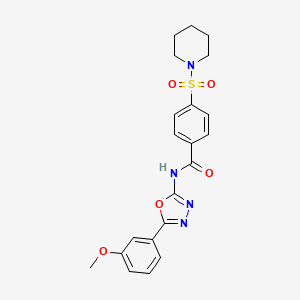

![4-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B2543631.png)

![3-chloro-2-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-5-(trifluoromethyl)pyridine](/img/structure/B2543632.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxypropyl)acetamide](/img/structure/B2543633.png)

![6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2543640.png)

![3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2543642.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2543651.png)